![molecular formula C30H43IS3 B15159688 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene CAS No. 821782-11-0](/img/structure/B15159688.png)
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene typically involves multiple steps, starting with the preparation of the thiophene core. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the cyclization of various substrates under specific conditions, such as the presence of sulfur sources and catalysts.
For the specific compound , the introduction of the iododecyl and octyl groups can be achieved through alkylation reactions. The iododecyl group is typically introduced via halogenation reactions, where iodine is added to a decyl chain, followed by coupling with the thiophene core. The octyl group can be introduced through similar alkylation reactions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce these compounds efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodine atom or to modify the alkyl chains.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of anticancer and antimicrobial drugs.
Mécanisme D'action
The mechanism of action of 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene depends on its specific application. In organic electronics, the compound functions as a semiconductor, facilitating the transport of charge carriers through its conjugated system. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and long alkyl chains can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene: Another thiophene derivative with long alkyl chains, used in organic electronics.
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: A thiophene derivative with a cyano group, used in material science.
Uniqueness
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene is unique due to the presence of both iododecyl and octyl groups, which can significantly influence its chemical reactivity and physical properties. The iodine atom provides a site for further functionalization, while the long alkyl chains enhance its solubility and processability in organic solvents.
Propriétés
Numéro CAS |
821782-11-0 |
|---|---|
Formule moléculaire |
C30H43IS3 |
Poids moléculaire |
626.8 g/mol |
Nom IUPAC |
2-[5-(10-iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C30H43IS3/c1-2-3-4-5-10-13-16-25-18-20-27(32-25)29-22-23-30(34-29)28-21-19-26(33-28)17-14-11-8-6-7-9-12-15-24-31/h18-23H,2-17,24H2,1H3 |
Clé InChI |
YPONISTZDCYEKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
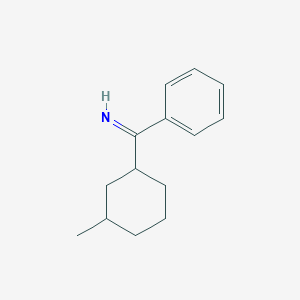
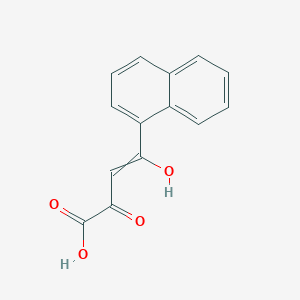
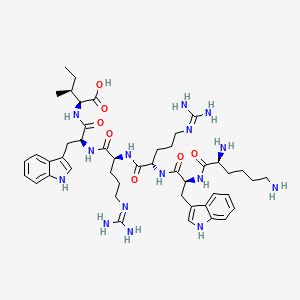
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
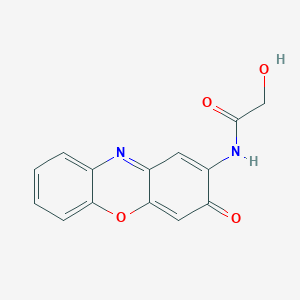
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
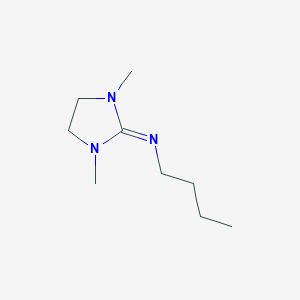
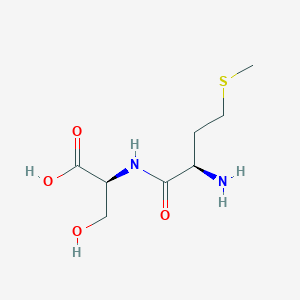
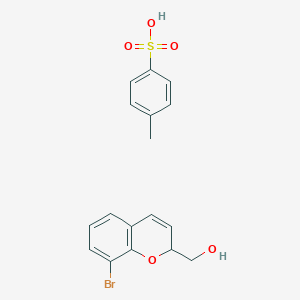
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
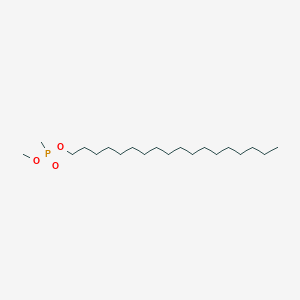
acetyl}glycine](/img/structure/B15159713.png)
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
